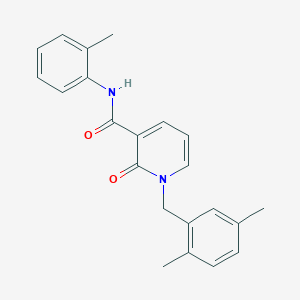

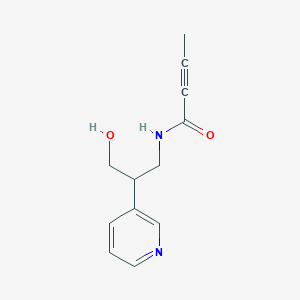

1-(2,5-二甲苯甲基)-2-氧代-N-(邻甲苯基)-1,2-二氢吡啶-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of novel 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxamides, which are structurally related to the compound of interest, has been described using various techniques. These compounds were synthesized and then characterized by a range of spectroscopic methods, including infrared absorption spectrum (IR), proton nuclear magnetic resonance (1H NMR), and ultraviolet spectrum (UV), as well as fluorescence techniques. Additionally, X-ray single crystal diffraction was employed to elucidate the molecular structure of these compounds . Another study focused on the synthesis of derivatives based on 2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-carboxamide, which is a close relative to the compound . This synthesis yielded nine derivatives through original rearrangements and cyclizations, and the molecular and crystal structures of these compounds were also studied using single crystal diffraction and supported by 1H NMR spectra .

Molecular Structure Analysis

The molecular structures of the synthesized 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxamides were analyzed using density functional theory (DFT) and time-dependent density functional theory (TDDFT) calculations. These analyses provided insights into the molecular frontier orbitals and the spectra of electronic absorption and emission, which are crucial for understanding the structure-activity relationship of these compounds . In the case of the 2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-carboxamide derivatives, single crystal diffraction was used to study the molecular and crystal structures, and a comparative analysis of bond lengths, valence, and torsion angles in similar fragments of molecules was carried out. This study also revealed the presence of hydrogen bonds and their influence on the strength of molecular packing in crystals .

Chemical Reactions Analysis

The derivatives of 2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-carboxamide were obtained through various chemical reactions, including rearrangements and cyclizations. One of the derivatives was transformed into oxazolopyridinium perchlorate in the presence of acid, which was then converted to indolysin under the action of a nitrogenous base. The study provides detailed synthesis methods for each derivative and analyzes the by-products of the reactions, such as 1,4-bis(4-methylphenyl) butane-1,4-dione and 1,4-bis(4-chlorophenyl) butane-1,4-dione .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were characterized using various spectroscopic techniques. The IR, 1H NMR, UV, and fluorescence techniques provided information on the functional groups present, the purity of the compounds, and their optical properties. The X-ray single crystal diffraction data contributed to the understanding of the solid-state structure and the intermolecular interactions, such as hydrogen bonding, which can affect the physical properties like solubility and melting point .

科学研究应用

动力学拆分中的对映选择性

- 解殖念珠菌脂肪酶的对映选择性:研究使用解殖念珠菌脂肪酶对二氢吡啶衍生物进行动力学拆分表明,某些结构修饰(例如特定位置上的甲酯和长或支链酰基链)会显着影响对映选择性。本研究强调了二氢吡啶衍生物在手性合成中的潜力以及结构细微差别在实现高对映体比中的重要性 (Sobolev 等,2002)。

杂环合成

- 吡唑、吡啶和嘧啶衍生物的合成:二氢吡啶化合物作为各种杂环化合物(包括吡唑、吡啶和嘧啶)合成的关键中间体。这些发现突出了二氢吡啶衍生物在有机合成中的多功能性,有助于开发在化学各个领域具有潜在应用的新型化合物 (Fadda 等,2012)。

结构转化研究

- 将吡啶酮-5-酰胺转化为腈:一项关于将 2-吡啶酮-5-酰胺转化为其腈对应物的研究涉及二氢吡啶衍生物,提供了对反应途径和分子结构的见解。本研究有助于理解有机化学中的结构转化,特别是涉及二氢吡啶环 (Koval’ 等,2017)。

HIV 整合酶抑制剂

- HIV 整合酶抑制:二氢吡啶-4-甲酰胺被确认为 HIV-1 整合酶的有效且选择性抑制剂,HIV-1 整合酶是病毒复制所需的关键酶。该应用展示了二氢吡啶衍生物在开发治疗艾滋病的新型治疗剂中的潜力 (Pace 等,2007)。

抗菌活性

- 抗菌和抗真菌活性:二氢吡啶的噻吩-3-甲酰胺衍生物表现出显着的抗菌和抗真菌活性。本研究强调了二氢吡啶衍生物在开发新型抗菌剂中的重要性 (Vasu 等,2003)。

作用机制

The mechanism of action of a compound like “1-(2,5-dimethylbenzyl)-2-oxo-N-(o-tolyl)-1,2-dihydropyridine-3-carboxamide” would depend on its specific structure and the target it interacts with. For example, some pyridine derivatives are used in medicine for their antitubercular, antimicrobial, anti-inflammatory, and other activities .

未来方向

The future directions for research on a compound like “1-(2,5-dimethylbenzyl)-2-oxo-N-(o-tolyl)-1,2-dihydropyridine-3-carboxamide” could include further studies on its synthesis, properties, and potential applications. Pyridine derivatives are a focus of ongoing research due to their wide range of biological activities and potential therapeutic applications .

属性

IUPAC Name |

1-[(2,5-dimethylphenyl)methyl]-N-(2-methylphenyl)-2-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O2/c1-15-10-11-16(2)18(13-15)14-24-12-6-8-19(22(24)26)21(25)23-20-9-5-4-7-17(20)3/h4-13H,14H2,1-3H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPBZUWFIOPHKMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CN2C=CC=C(C2=O)C(=O)NC3=CC=CC=C3C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,5-dimethylbenzyl)-2-oxo-N-(o-tolyl)-1,2-dihydropyridine-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-(2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)acetate](/img/structure/B2548919.png)

![4-Ethyl-6-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]pyrimidine](/img/structure/B2548926.png)

![N-Ethyl-6-methyl-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2548927.png)

![2-(4-Bromophenyl)-4,5,6,7-tetrahydrofuro[3,2-c]pyridine hydrochloride](/img/structure/B2548932.png)

![1-[3-(Dimethylamino)propyl]-3-methylimidazolidin-2-one](/img/structure/B2548935.png)

![(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2-hydroxyethyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2548936.png)

![7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]non-1-ene-2-carboxylic acid](/img/structure/B2548937.png)